3,6-Pyridazinediamine, monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

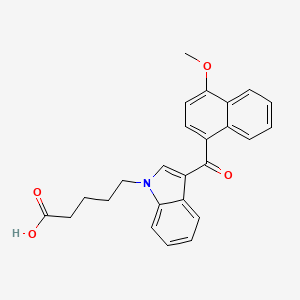

3,6-Pyridazinediamine, also known as 3,6-Diaminopyridazine, is an organic compound . It is a white crystalline solid that is soluble in water and some organic solvents . It has many applications and can be used as an intermediate in organic synthesis reactions . Additionally, 3,6-Pyridazinediamine is an important chemical reagent used for chemical analysis and detection in laboratories .

Synthesis Analysis

There are several methods to prepare 3,6-Pyridazinediamine. A common method involves the reaction of 2,3-dichloropyridazine with aminopropionic acid under alkaline conditions . The product, 3,6-Pyridazinediamine, is obtained after appropriate purification and crystallization steps .Molecular Structure Analysis

The molecular formula of 3,6-Pyridazinediamine is C4H6N4 . It comprises an unsaturated 6-membered heterocycle containing a hydrazine, a carbon-carbon double bond, and carbonyl functional groups .Chemical Reactions Analysis

3,6-Pyridazinediamine has been used in various fields of organic synthesis, medicinal chemistry, and chemical biology . It has been applied in multi-component reactions and for the site-selective modification of cysteines and disulfides . It also reacts with electrophiles to form 3,6-pyridazinedione dimers and other products .Physical And Chemical Properties Analysis

3,6-Pyridazinediamine has a molecular weight of 110.12 and a density of 1.368 . It has a melting point of 226-228°C and a predicted boiling point of 435.5±25.0 °C .Mécanisme D'action

While the specific mechanism of action for 3,6-Pyridazinediamine is not mentioned in the sources, pyrimidine-based compounds, which are structurally similar, generally function by suppressing the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes, thereby reducing the generation of prostaglandin E2 .

Safety and Hazards

3,6-Pyridazinediamine is a chemical substance that requires safe handling . It may be irritating to the skin, eyes, and respiratory tract . Appropriate personal protective equipment, such as laboratory gloves, safety goggles, and masks, should be worn during handling . It should be stored in a dry, well-ventilated place, away from sources of ignition and flammable substances .

Orientations Futures

3,6-Pyridazinediamine and its derivatives have found application in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins . Future research could focus on the synthesis of novel pyridazine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Propriétés

IUPAC Name |

pyridazine-3,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,5,7)(H2,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKYTYGGLDQTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

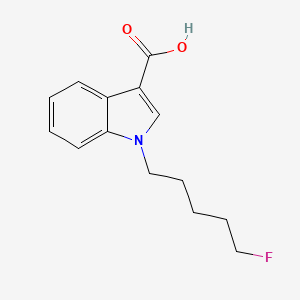

![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)

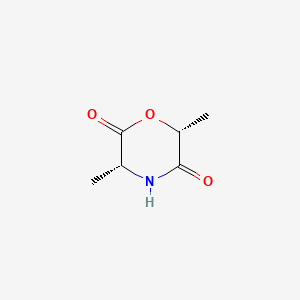

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

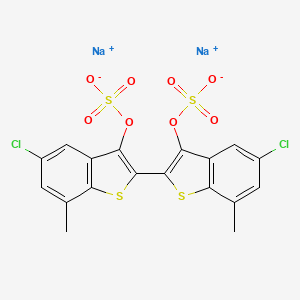

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)